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Introduction

XL01126 is a potent, fast-acting, and selective PROTAC (Proteolysis Targeting Chimera)

degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] Mutations in the LRRK2

gene are a significant genetic cause of Parkinson's disease (PD), making LRRK2 a compelling

therapeutic target. XL01126 offers a novel therapeutic strategy by inducing the degradation of

the LRRK2 protein, rather than just inhibiting its kinase activity. These application notes provide

detailed information and protocols for utilizing XL01126 in various Parkinson's disease

research models. XL01126 is orally bioavailable and can penetrate the blood-brain barrier,

making it a valuable tool for both in vitro and in vivo studies.
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Cell Line
LRRK2
Genotype

DC₅₀ (4h) Dₘₐₓ (4h)
Degradation
Half-Life (T₁/₂)
at 300 nM

Mouse

Embryonic

Fibroblasts

(MEFs)

Wild-Type (WT) 32 nM 82% 1.2 h

Mouse

Embryonic

Fibroblasts

(MEFs)

G2019S Mutant 14 nM 90% 0.6 h

Mouse

Embryonic

Fibroblasts

(MEFs)

R1441C Mutant 15 nM N/A N/A

Bone Marrow-

Derived

Macrophages

(BMDMs)

N/A 55 nM N/A N/A

Peripheral Blood

Mononuclear

Cells (PBMCs)

Human
72 nM (4h), 17

nM (24h)
N/A 2.4 h

N/A: Data not available in the provided search results.
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Cell Line LRRK2 Genotype
T₁/₂ of pRab10
Dephosphorylation at 300
nM

Mouse Embryonic Fibroblasts

(MEFs)
Wild-Type (WT) 0.7 h

Mouse Embryonic Fibroblasts

(MEFs)
G2019S Mutant 0.3 h

Signaling Pathway
The primary mechanism of XL01126 involves the recruitment of the E3 ubiquitin ligase Von

Hippel-Lindau (VHL) to LRRK2, leading to the ubiquitination and subsequent proteasomal

degradation of LRRK2. This degradation of LRRK2 protein prevents the phosphorylation of its

downstream substrates, such as Rab10, which are implicated in the pathological processes of

Parkinson's disease.
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XL01126-mediated LRRK2 Degradation

Downstream Signaling
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Start

Cell Culture

Treat with XL01126
(various concentrations and times)

Cell Lysis

Protein Quantification (BCA)

Western Blotting
(LRRK2, pRab10, Loading Control)

Data Analysis
(DC50, Dmax)

End

 

Start

Plate mito-QC MEFs

Treat with XL01126, controls
(24 hours)

Fluorescence Microscopy
(Capture mCherry and GFP signals)

Quantify Red-Only Puncta
(Mitophagosomes)

Analyze Percentage of
Mitophagic Cells

End
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Start

Administer XL01126 to Mice
(Oral or Parenteral)

Pharmacokinetic Sampling
(Blood and Brain at Time Points)

Pharmacodynamic Sampling
(Tissues at Time Points)

LC-MS/MS Analysis
(Determine Drug Concentration)

End

Western Blot Analysis
(LRRK2, pRab10 levels)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for XL01126 in
Parkinson's Disease Research Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10829344#application-of-xl01126-in-parkinson-s-
disease-research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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